Hpk1-IN-4 -

Hpk1-IN-4

Catalog Number: EVT-8355839
CAS Number:
Molecular Formula: C23H26N6O3
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hematopoietic progenitor kinase 1 inhibitor 4, commonly referred to as Hpk1-IN-4, is a selective small molecule designed to inhibit hematopoietic progenitor kinase 1. This compound has garnered attention due to its potential applications in enhancing immune responses, particularly in T-cell activation and proliferation. Hematopoietic progenitor kinase 1 plays a significant role in regulating immune cell signaling pathways, making it a critical target for therapeutic interventions in various diseases, including cancer.

Source and Classification

Hpk1-IN-4 is classified as a small molecule inhibitor and falls within the category of kinase inhibitors. Its development is rooted in medicinal chemistry, focusing on the design of compounds that can selectively modulate the activity of specific kinases involved in immune regulation. The compound has been synthesized from various organic precursors, utilizing techniques that emphasize structural optimization for potency and selectivity against hematopoietic progenitor kinase 1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hpk1-IN-4 involves several key steps:

  1. Precursor Selection: The synthesis begins with the selection of appropriate organic precursors that can be modified to introduce functional groups necessary for biological activity.
  2. Reactions: Common reactions include condensation and cyclization processes to form the core structure of the compound. For example, pyrazolo[3,4-d]pyrimidine derivatives have been utilized as scaffolds due to their favorable pharmacological properties.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product from by-products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Recent studies have reported successful syntheses of related compounds with notable inhibitory activity against hematopoietic progenitor kinase 1, highlighting the importance of structural modifications in enhancing potency and selectivity .

Molecular Structure Analysis

Structure and Data

Hpk1-IN-4 possesses a complex molecular structure characterized by a heterocyclic core that is essential for its inhibitory activity. The specific arrangement of atoms within the molecule contributes to its binding affinity for hematopoietic progenitor kinase 1.

  • Molecular Formula: The molecular formula typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: Computational modeling studies can provide insights into the three-dimensional conformation of Hpk1-IN-4, which is crucial for understanding its interaction with the target protein.

Data from crystallography or computational docking studies often reveal how Hpk1-IN-4 fits into the active site of hematopoietic progenitor kinase 1, emphasizing the significance of specific amino acid interactions.

Chemical Reactions Analysis

Reactions and Technical Details

Hpk1-IN-4 is primarily involved in competitive inhibition of hematopoietic progenitor kinase 1 through reversible binding at the ATP-binding site. The following details outline its chemical reactivity:

  • Inhibition Mechanism: By mimicking ATP or other substrates, Hpk1-IN-4 effectively competes with ATP for binding to the active site of hematopoietic progenitor kinase 1.
  • Phosphorylation Events: The inhibition leads to decreased phosphorylation of downstream targets involved in T-cell signaling pathways, thereby modulating immune responses.

Studies have demonstrated that compounds like Hpk1-IN-4 can significantly alter phosphorylation patterns within immune cells, impacting their activation states .

Mechanism of Action

Process and Data

The mechanism by which Hpk1-IN-4 exerts its effects involves several key processes:

Research indicates that pharmacological inhibition using compounds like Hpk1-IN-4 can lead to improved T-cell responses in various experimental models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Hpk1-IN-4 are crucial for its efficacy as a therapeutic agent:

  • Solubility: Solubility profiles are essential for determining bioavailability; thus, studies often assess solubility in various solvents.
  • Stability: Chemical stability under physiological conditions is evaluated through stress testing under different pH levels and temperatures.
  • Melting Point: The melting point provides insight into the purity and crystalline nature of the compound.

Properties such as lipophilicity (logP) are also assessed to predict absorption and distribution characteristics within biological systems .

Applications

Scientific Uses

Hpk1-IN-4 has several potential applications in scientific research and clinical settings:

  • Immunotherapy: As an inhibitor of hematopoietic progenitor kinase 1, Hpk1-IN-4 is being explored as a therapeutic agent to enhance T-cell responses against tumors.
  • Cancer Research: It serves as a tool compound in studying the role of hematopoietic progenitor kinase 1 in cancer biology and therapy resistance.
  • Drug Development: Ongoing research focuses on optimizing Hpk1-IN-4's structure to improve its pharmacological properties for clinical use.

The development of small molecule inhibitors like Hpk1-IN-4 represents a significant advancement in targeted therapies aimed at modulating immune responses in various diseases .

Introduction to HPK1 as a Therapeutic Target in Immuno-Oncology

Role of Hematopoietic Progenitor Kinase 1 in Immune Cell Signaling and Tumor Microenvironment Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), encoded by the MAP4K1 gene, is a 97-kDa serine/threonine kinase belonging to the Sterile-20 (Ste20) family. It functions as a master negative regulator within hematopoietic lineage cells, including T cells, B cells, and dendritic cells. Upon T-cell receptor engagement, Hematopoietic Progenitor Kinase 1 is recruited to the immunologic synapse via adaptor proteins (LAT, Gads) and phosphorylated at tyrosine 379 by ZAP-70. This creates a binding site for SH2 domain-containing leukocyte phosphoprotein of 76 kDa, enabling full kinase activation through autophosphorylation at threonine 165 and serine 171 [1]. Activated Hematopoietic Progenitor Kinase 1 phosphorylates SH2 domain-containing leukocyte phosphoprotein of 76 kDa at serine 376, creating a 14-3-3 binding site that triggers SH2 domain-containing leukocyte phosphoprotein of 76 kDa ubiquitination and proteasomal degradation. This dismantles the T-cell receptor signaling complex, attenuating downstream pathways like phospholipase C gamma 1/extracellular signal-regulated kinase and nuclear factor kappa B [1] [3] [6].

Within the tumor microenvironment, Hematopoietic Progenitor Kinase 1 integrates immunosuppressive signals from prostaglandin E2 (acting through E-prostanoid receptor 2/E-prostanoid receptor 4), adenosine, transforming growth factor beta, and toll-like receptors. This positions Hematopoietic Progenitor Kinase 1 as a signaling hub that dampens antitumor immunity [1] [6]. Genetic ablation of Hematopoietic Progenitor Kinase 1 in mice results in enhanced T-cell proliferation, increased interferon gamma/interleukin 2 secretion, improved viral clearance, and potentiated antitumor responses [6] [9].

Table 1: Hematopoietic Progenitor Kinase 1-Mediated Regulation of Immune Cell Signaling

Immune Cell TypeActivating ReceptorKey Hematopoietic Progenitor Kinase 1 SubstrateFunctional Consequence of Hematopoietic Progenitor Kinase 1 Inhibition
T cellsT-cell receptorSH2 domain-containing leukocyte phosphoprotein of 76 kDa (Ser376)Enhanced T-cell activation, proliferation, and cytokine secretion
B cellsB-cell receptorB-cell linker protein (Thr152)Amplified B-cell receptor signaling and antibody production
Dendritic cellsToll-like receptor 4UnknownIncreased costimulatory molecule expression and antigen presentation
Regulatory T cellsT-cell receptorUnknownReduced immunosuppressive function

Mechanistic Rationale for Hematopoietic Progenitor Kinase 1 Inhibition in Cancer Immunotherapy

The inhibition of Hematopoietic Progenitor Kinase 1 kinase activity offers a multipronged strategy to overcome tumor-induced immunosuppression: 1) Reinvigoration of Effector T Cells: Hematopoietic Progenitor Kinase 1 inhibition augments T-cell receptor signaling, increasing interferon gamma, interleukin 2, and tumor necrosis factor alpha production. This reverses the "exhausted" phenotype common in tumor-infiltrating lymphocytes [6] [9]. 2) Modulation of Suppressive Pathways: Hematopoietic Progenitor Kinase 1 inhibitors counteract immunosuppression mediated by prostaglandin E2 and adenosine. Pharmacological inhibition fully restores T-cell function even in the presence of these tumor microenvironment factors [6]. 3) Synergy with Immune Checkpoint Blockade: Hematopoietic Progenitor Kinase 1 inhibition synergizes with programmed cell death protein 1/programmed cell death ligand 1 blockade. Combined treatment with Hematopoietic Progenitor Kinase 1 inhibitor Compound 1 and pembrolizumab significantly enhanced interferon gamma production in human peripheral blood mononuclear cells compared to either agent alone [6]. This synergy addresses primary and adaptive resistance to existing immune checkpoint inhibitors.

Preclinical studies demonstrate that Hematopoietic Progenitor Kinase 1 kinase-dead knock-in mice exhibit reduced tumor growth and enhanced survival, phenocopying Hematopoietic Progenitor Kinase 1 knockout mice. This confirms that kinase activity drives Hematopoietic Progenitor Kinase 1's immunosuppressive function and validates pharmacological inhibition [3] [9].

Emergence of Small-Molecule Hematopoietic Progenitor Kinase 1 Inhibitors in Preclinical Research

The compelling genetic validation of Hematopoietic Progenitor Kinase 1 as an intracellular immune checkpoint spurred development of small-molecule inhibitors. Advantages over antibody-based therapies include: 1) Targeting intracellular kinases inaccessible to biologics; 2) Oral bioavailability; 3) Potential for improved tumor penetration; and 4) Utilization of established kinase inhibitor discovery platforms [1] [7].

Multiple chemotypes have emerged, including pyrazoles, pyridines, and pyrimidines. These inhibitors typically target the adenosine triphosphate-binding pocket of Hematopoietic Progenitor Kinase 1's kinase domain. High-throughput screening of proprietary libraries, structure-based drug design leveraging Hematopoietic Progenitor Kinase 1 crystal structures, and late-stage functionalization strategies have accelerated lead optimization [4] [9]. Key challenges include achieving sufficient selectivity over related kinases (MAP4K family members) and ensuring immune cell-specific effects given Hematopoietic Progenitor Kinase 1's hematopoietic restriction [9].

Table 2: Preclinical Evidence Supporting Hematopoietic Progenitor Kinase 1 Inhibitor Mechanisms

Experimental SystemKey FindingReference CompoundImplication for Therapy
Human peripheral blood mononuclear cellsReversal of prostaglandin E2-induced T-cell suppressionCompound 1Overcomes tumor microenvironment immunosuppression
Jurkat T cells (kinase-dead knock-in)Enhanced T-cell receptor signaling comparable to Hematopoietic Progenitor Kinase 1 knockoutGenetic modelConfirms kinase activity drives immunosuppression
Mouse tumor models + anti-programmed cell death protein 1Synergistic reduction in tumor growth and increased survivalCFI-402411Supports combination with immune checkpoint blockade
Primary human T cellsIncreased granzyme B/perforin in CD8+ T cells after Hematopoietic Progenitor Kinase 1 inhibitionBGB-15025Augments cytotoxic T lymphocyte activity

Properties

Product Name

Hpk1-IN-4

IUPAC Name

4-[2-(hydroxymethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide

Molecular Formula

C23H26N6O3

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H26N6O3/c1-29-8-7-14-10-20(32-2)19(9-16(14)12-29)27-23-25-11-17(21(24)31)22(28-23)26-18-6-4-3-5-15(18)13-30/h3-6,9-11,30H,7-8,12-13H2,1-2H3,(H2,24,31)(H2,25,26,27,28)

InChI Key

BNZFLUIBCNIAJW-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4CO)C(=O)N)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4CO)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.